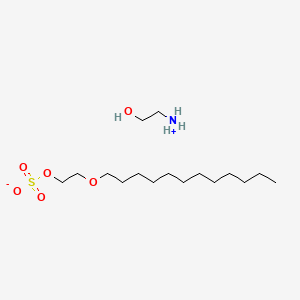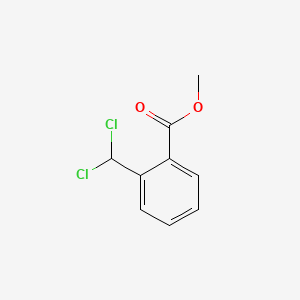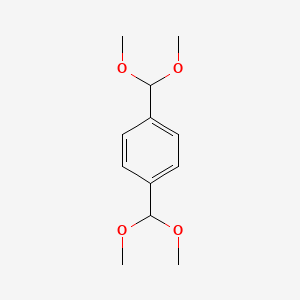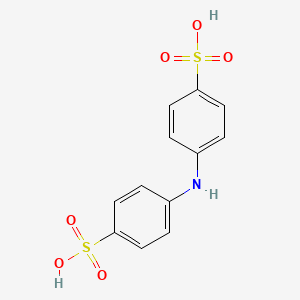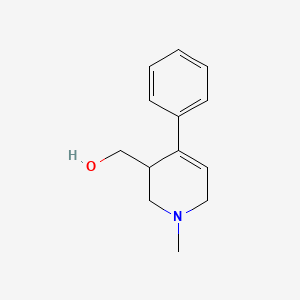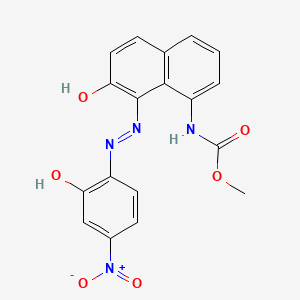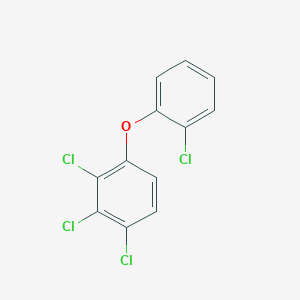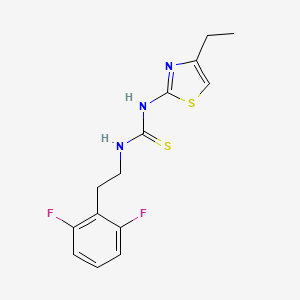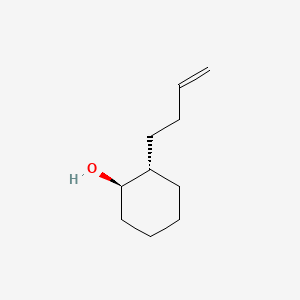
Cyclohexanol, 2-(3-butenyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-(3-butenyl)-, trans- is a chemical compound with the molecular formula C₁₀H₁₈O. It is a derivative of cyclohexanol where a butenyl group is attached to the second carbon of the cyclohexanol ring in a trans configuration. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Cyclohexene: Cyclohexene can be converted to cyclohexanol through hydroboration-oxidation. The reaction involves the addition of borane (BH₃) to cyclohexene followed by oxidation with hydrogen peroxide (H₂O₂) to yield cyclohexanol.
Hydrogenation of Cyclohexene: Cyclohexene can also be hydrogenated using a catalyst such as palladium on carbon (Pd/C) to produce cyclohexanol.
Grignard Reaction: A Grignard reagent, such as ethyl magnesium bromide, can be reacted with cyclohexanone to form cyclohexanol.
Industrial Production Methods: Cyclohexanol is typically produced on an industrial scale through the oxidation of cyclohexane using air or oxygen in the presence of a catalyst such as cobalt or manganese. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Cyclohexanol can be reduced to cyclohexane using reducing agents such as lithium aluminium hydride (LiAlH₄).
Substitution: Cyclohexanol can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl₂) to form cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminium hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Cyclohexanone (from oxidation)
Cyclohexane (from reduction)
Cyclohexyl chloride (from substitution)
Scientific Research Applications
Cyclohexanol, 2-(3-butenyl)-, trans- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexanol, 2-(3-butenyl)-, trans- exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved would vary based on the specific reaction or application.
Comparison with Similar Compounds
Cyclohexanol, 2-(3-butenyl)-, cis-
Cyclohexanol, 3-(3-butenyl)-, trans-
Cyclohexanol, 3-(3-butenyl)-, cis-
Uniqueness: Cyclohexanol, 2-(3-butenyl)-, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties compared to its cis isomer and other positional isomers.
Properties
CAS No. |
3392-93-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S)-2-but-3-enylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
InChI Key |
RYESRRSHSJJRFX-NXEZZACHSA-N |
Isomeric SMILES |
C=CCC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C=CCCC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
